4-(4-Amino-phenyl)-pyrimidine-2-thiol
Overview
Description
4-(4-Amino-phenyl)-pyrimidine-2-thiol , also known as 4-(4-Aminophenyl)morpholin-3-one , is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol . It appears as a white to almost white powder or crystal . Let’s explore further.
Molecular Structure Analysis
The molecular structure of 4-(4-Amino-phenyl)-pyrimidine-2-thiol consists of a pyrimidine ring with an amino group (NH₂) and a thiol group (SH) attached to it. The presence of these functional groups contributes to its biological activity and reactivity .
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 171.0°C to 175.0°C , with a specific melting point of 173°C .
Scientific Research Applications
Chemical Reactions and Synthesis
4-(4-Amino-phenyl)-pyrimidine-2-thiol is involved in various chemical reactions and synthesis processes. For instance, Čikotienė et al. (2007) investigated its reactions with amines and thiols, noting its ability to undergo rearrangement into different compounds under the influence of pyridine and participate in selective addition reactions (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007). This highlights its versatility in chemical transformations.
Antimicrobial Applications
The derivative compounds of 4-(4-Amino-phenyl)-pyrimidine-2-thiol have shown antimicrobial properties. For example, El-sayed et al. (2017) synthesized derivatives that exhibited moderate to outstanding antimicrobial activities against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Role in Medicinal Chemistry
This compound plays a significant role in medicinal chemistry. Chebib & Quinn (1997) found that certain derivatives had high affinity at adenosine receptors, indicating potential therapeutic applications (Chebib & Quinn, 1997). Additionally, its derivatives have been explored as nonclassical antifolate inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Analytical Applications
4-(4-Amino-phenyl)-pyrimidine-2-thiol has been used in the spectrophotometric determination of metal ions, demonstrating its utility in analytical chemistry. For instance, Gaikwad, Mahamuni, & Anuse (2005) used a derivative for the extractive spectrophotometric determination of bismuth(III) in alloy samples (Gaikwad, Mahamuni, & Anuse, 2005).
Nonlinear Optical Properties
This compound has also been explored for its nonlinear optical (NLO) properties. Hussain et al. (2020) studied derivatives of 4-thiopyrimidines for their NLO activities, suggesting potential applications in optoelectronics and hi-tech applications (Hussain et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-(4-aminophenyl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFFSXXJVTQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267664 | |
Record name | 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-phenyl)-pyrimidine-2-thiol | |
CAS RN |
1355334-87-0 | |
Record name | 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501267664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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